molecular formula C13H19ClO3S B13491832 6-(Benzyloxy)hexane-1-sulfonyl chloride

6-(Benzyloxy)hexane-1-sulfonyl chloride

Cat. No.: B13491832
M. Wt: 290.81 g/mol
InChI Key: XZVQNBPNSHBHID-UHFFFAOYSA-N
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Description

6-(Benzyloxy)hexane-1-sulfonyl chloride is an organic compound with the molecular formula C13H19ClO3S. It is a sulfonyl chloride derivative, characterized by the presence of a benzyloxy group attached to a hexane chain, which is further connected to a sulfonyl chloride group. This compound is known for its reactivity and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Benzyloxy)hexane-1-sulfonyl chloride can be achieved through several methods. One common approach involves the chlorosulfonation of 6-(benzyloxy)hexane. This process typically uses chlorosulfonic acid (HSO3Cl) as the chlorosulfonating agent. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group .

Another method involves the oxidative chlorosulfonation of S-alkyl isothiourea salts. This method is advantageous due to its simplicity, safety, and high yield. It uses readily accessible reagents and avoids the need for chromatography .

Industrial Production Methods

In industrial settings, the production of sulfonyl chlorides, including this compound, often involves large-scale chlorosulfonation processes. These processes are designed to be efficient and cost-effective, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and minimize waste .

Chemical Reactions Analysis

Types of Reactions

6-(Benzyloxy)hexane-1-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 6-(Benzyloxy)hexane-1-sulfonyl chloride primarily involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form strong covalent bonds with nucleophiles, leading to the formation of sulfonamide, sulfonate, and other derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Benzyloxy)hexane-1-sulfonyl chloride is unique due to the presence of the benzyloxy group, which can influence its reactivity and selectivity in chemical reactions. This makes it particularly useful in the synthesis of compounds where the benzyloxy group can provide additional functionality or stability .

Properties

Molecular Formula

C13H19ClO3S

Molecular Weight

290.81 g/mol

IUPAC Name

6-phenylmethoxyhexane-1-sulfonyl chloride

InChI

InChI=1S/C13H19ClO3S/c14-18(15,16)11-7-2-1-6-10-17-12-13-8-4-3-5-9-13/h3-5,8-9H,1-2,6-7,10-12H2

InChI Key

XZVQNBPNSHBHID-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COCCCCCCS(=O)(=O)Cl

Origin of Product

United States

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